molecular formula C16H11ClN2O3 B5114111 4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline

4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline

Cat. No.: B5114111
M. Wt: 314.72 g/mol
InChI Key: NPYCCCTYDPNUKX-UHFFFAOYSA-N
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Description

4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline is an organic compound that features a chloro, naphthalenyloxy, and nitro group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline typically involves multiple steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Etherification: The formation of an ether bond between the naphthalene and the aniline derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and etherification reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Products may include nitroso derivatives.

    Reduction: Products include 4-Chloro-5-(naphthalen-2-yloxy)-2-aminoaniline.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action for 4-Chloro-5-(naphthalen-2-yloxy)-2-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Lacks the naphthalenyloxy group.

    5-(Naphthalen-2-yloxy)-2-nitroaniline: Lacks the chloro group.

    4-Chloro-5-(phenoxy)-2-nitroaniline: Has a phenoxy group instead of a naphthalenyloxy group.

Properties

IUPAC Name

4-chloro-5-naphthalen-2-yloxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-13-8-15(19(20)21)14(18)9-16(13)22-12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYCCCTYDPNUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C(=C3)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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